Cholera autoinducer 1

Description

Properties

IUPAC Name |

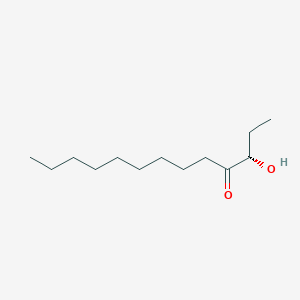

(3S)-3-hydroxytridecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRHIIOUJRCXDH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004296-82-5 | |

| Record name | CAI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004296825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33V4UW6NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Cholera Autoinducer 1 (CAI-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quorum Sensing in Vibrio cholerae

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to monitor their population density and collectively regulate gene expression.[1] This process relies on the production, release, and detection of signaling molecules known as autoinducers.[1][2] In the human pathogen Vibrio cholerae, the causative agent of cholera, quorum sensing plays a critical role in controlling virulence factor expression and biofilm formation.[1][3][4]

Discovery and Structural Elucidation of CAI-1

The Biosynthesis of CAI-1

The CAI-1 Signaling Pathway

Quantitative Data Summary

Table 1: CAI-1 Concentration in V. cholerae Culture

| Cell Density (OD600) | CAI-1 Concentration (nM) | Reference |

|---|---|---|

| < 0.5 | Undetectable | [9] |

| 0.5 | 27 | [9] |

| 2.0 | 220 |[9] |

Table 2: Receptor Agonist Potency

| Compound | Receptor | EC50 (nM) | Reference |

|---|---|---|---|

| Ea-C8-CAI-1 | CqsSVh | 100 | [10] |

| CAI-1 (C10) | CqsSVc | More potent than C8 | [10] |

| Ea-CAI-1 | CqsSVc | More potent than CAI-1 | [4] |

| DK-CAI-1 | CqsSVc | Weak activity | [4] |

Note: EC50 (half maximal effective concentration) values indicate the concentration of a ligand that induces a response halfway between the baseline and maximum. Vh = V. harveyi, Vc = V. cholerae.

Table 3: CqsS Receptor Abundance in V. cholerae

| Cell Density (OD600) | CqsS Dimers per Cell (approx.) | Calculated CqsS Concentration (pM) | Reference |

|---|---|---|---|

| 0.2 | 40 | 11 | [9] |

| 2.0 | 170 | 480 |[9] |

Key Experimental Protocols

CAI-1 Activity Bioluminescence Bioassay

-

Strain Preparation: Culture a V. cholerae reporter strain (e.g., a luxO mutant containing the V. harveyi luxCDABE operon, which produces light in response to autoinducers) overnight in a suitable medium like LB broth.

-

Assay Preparation: Dilute the overnight culture 1:50 or 1:100 into fresh medium.

-

Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

-

Measurement: Measure bioluminescence (in Relative Light Units, RLU) and cell density (OD600) using a plate reader.

-

Analysis: Normalize bioluminescence by dividing RLU by OD600 to account for differences in cell growth. Compare the activity of test samples to the controls.

In Vitro CqsA Enzyme Assay

This protocol assesses the biosynthetic activity of the CqsA enzyme.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified CqsA enzyme.

-

Substrates: (S)-adenosylmethionine (SAM) and decanoyl-coenzyme A (d-CoA).

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

Reaction Buffer (e.g., Tris-HCl with appropriate pH).

-

-

Incubation: Incubate the reaction mixture at room temperature or 30°C for a set time (e.g., 30 minutes to several hours).

-

Reaction Termination: Stop the reaction by adding an organic solvent like acetonitrile (ACN) or by heat inactivation.

-

Product Detection:

-

Bioassay: Centrifuge the terminated reaction to pellet precipitated protein. Add a small volume of the cleared supernatant to the bioluminescence bioassay described in section 6.1 to detect the production of active autoinducer molecules.

-

Conclusion

References

- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]

- 3. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric regulation of quorum-sensing receptors drives autoinducer-specific gene expression programs in Vibrio cholerae | PLOS Genetics [journals.plos.org]

- 10. CqsA-CqsS quorum-sensing signal-receptor specificity in Photobacterium angustum - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Cholera Autoinducer 1: Structure, Function, and Experimental Analysis

Introduction to Quorum Sensing in Vibrio cholerae

Structure and Properties of this compound (CAI-1)

Chemical Properties

| Molecule | Chemical Name | Formula | Molecular Weight ( g/mol ) | Reference |

| CAI-1 | (S)-3-hydroxytridecan-4-one | C₁₃H₂₆O₂ | 214.34 | [4][5] |

| Amino-CAI-1 | 3-aminotridecan-4-one | C₁₃H₂₇NO | Not explicitly stated | [4] |

| Ea-CAI-1 | 3-aminotridec-2-en-4-one | C₁₃H₂₅NO | 211.35 (derived from formula) | [2][7] |

| AI-2 | (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran borate | C₅H₁₁BO₆ | Not explicitly stated | [5] |

Biosynthesis of CAI-1

The CAI-1 Signaling Pathway

Function of CAI-1 in Vibrio cholerae

Regulation of Biofilm Formation

Regulation of Virulence

Quantitative Data on CAI-1 Concentration

| Condition | CAI-1 Concentration (µM) | Implication | Reference |

| V. cholerae O139 Biofilm (40h) | ~16 (average) | This concentration is sufficient to inhibit QS and growth in other species like P. aeruginosa. | [9] |

| V. cholerae O139 Biofilm (peak) | 32 | Demonstrates high local concentrations of the autoinducer within the biofilm microenvironment. | [9] |

Experimental Methodologies

Protocol: CAI-1 Activity Measurement using a Bioluminescence Reporter Assay

Materials:

-

Growth medium (e.g., Luria-Bertani broth).

-

96-well microtiter plates.

-

Luminometer.

Procedure:

-

Prepare Reporter Strain: Grow the reporter strain overnight in the appropriate medium. Dilute the culture to a starting OD₆₀₀ of ~0.05 in fresh medium.

-

Assay Setup: In a 96-well plate, add a fixed volume of the diluted reporter strain to wells containing the different dilutions of your sample and the standards. Include a negative control (medium only).

-

Incubation: Incubate the plate with shaking at the optimal growth temperature for the reporter strain for a set period (e.g., 4-6 hours).

-

Measurement: Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD₆₀₀) for each well using a plate reader.

Protocol: Biofilm Formation Assay (Crystal Violet Staining)

This method is used to quantify the total biomass of a biofilm.

Materials:

-

V. cholerae strains (wild-type, mutants).

-

Growth medium.

-

96-well polystyrene microtiter plates.

-

0.1% Crystal Violet solution.

-

30% Acetic acid or Ethanol.

-

Spectrophotometer (plate reader).

Procedure:

-

Inoculation: Grow V. cholerae strains overnight. Dilute cultures in fresh medium and add them to the wells of a 96-well plate. Include a media-only control.

-

Incubation: Incubate the plate under static conditions at the desired temperature (e.g., 37°C) for 24-48 hours to allow biofilm formation.

-

Washing: Carefully discard the medium and planktonic (free-floating) cells. Gently wash the wells with distilled water or PBS to remove any remaining non-adherent cells. Repeat 2-3 times.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. The dye will stain the cells and matrix components of the biofilm.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Air dry the plate completely. Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of ~550-590 nm using a microplate reader. The absorbance is proportional to the total biofilm biomass.

Conclusion and Future Directions

References

- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the CAI-1 Biosynthesis Pathway in Vibrio cholerae

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CAI-1 Biosynthesis Pathway: A Two-Step Enzymatic Process

Step 1: CqsA-Catalyzed Formation of an Amino-Ketone Intermediate

The enzyme CqsA is a pyridoxal phosphate (PLP)-dependent acyl-CoA transferase responsible for the first committed step in the pathway[1]. While early investigations identified (S)-2-aminobutyrate (LAB) and decanoyl-coenzyme A (dCoA) as substrates, more recent evidence strongly indicates that (S)-adenosylmethionine (SAM) is the preferred and more physiologically relevant substrate in vivo[2].

The CAI-1 Signaling Cascade

Quantitative Analysis of the CAI-1 System

Table 1: CqsA Enzyme Kinetics This table compares the efficiency of CqsA with its two proposed amino acid substrates, demonstrating the strong preference for SAM.

| Substrate | Km (µM) | kcat (s-1) | Reference |

| (S)-adenosylmethionine (SAM) | 28.7 | 0.1 | [4] |

| (S)-2-aminobutyrate (LAB) | 3,700 | 0.008 | [4] |

Table 2: Biological Activity (EC50) of CAI-1 and Precursors The half-maximal effective concentration (EC50) indicates the concentration required to elicit 50% of the maximum response in a V. cholerae bioluminescence reporter strain.

| Compound | Reporter Strain | EC50 (µM) | Reference |

| CAI-1 | V. cholerae | ~1 - 1.5 | [11] |

| Amino-CAI-1 | V. cholerae | ~1 - 1.5 | [2] |

| Ea-CAI-1 | V. cholerae | Slightly more potent than CAI-1 | [5] |

Table 3: In Vivo Concentrations and Conversion Rates These values provide insight into the production and processing of CAI-1 and its precursors in bacterial cultures.

| Parameter | Value | Conditions | Reference |

| CAI-1 Concentration | 222 nM | V. cholerae spent culture fluid | [12] |

| Ea-CAI-1 Concentration | 139 nM | V. cholerae spent culture fluid | [12] |

| Conversion of Ea-CAI-1 to CAI-1 | 22% | V. cholerae cell lysates with NADPH | [4] |

| Conversion of Amino-CAI-1 to CAI-1 | ~23% | Growing E. coli cells | [2] |

Key Experimental Protocols

Overexpression and Purification of CqsA

This protocol describes the production of His-tagged CqsA in E. coli for use in in vitro assays.

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N-terminally His-tagged CqsA (e.g., pET-cqsA).

-

Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotic selection and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4 hours at 30°C or overnight at 18°C[11].

-

Cell Harvest: Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse cells via sonication on ice.

-

Clarification: Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris[11].

-

Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elution: Elute the bound CqsA protein using an elution buffer (lysis buffer with 250-500 mM imidazole).

-

Verification: Analyze eluted fractions by SDS-PAGE to confirm protein purity and size. Pool pure fractions and dialyze against a storage buffer.

In Vitro CqsA Enzyme Activity Assay

This assay measures the production of the CqsA product from its substrates in a controlled environment.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 20 mM BTP (or HEPES) pH 8.0, 200 mM NaCl, 1 µM purified CqsA, 100 µM decanoyl-CoA, and 1 mM SAM[2][5].

-

Incubation: Incubate the reaction at room temperature (23-25°C)[2]. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction for each aliquot by adding acetonitrile to a final concentration of 30-50% (v/v) to precipitate the enzyme[2][5].

-

Sample Preparation: Centrifuge the terminated reaction to pellet the precipitated protein. Collect the supernatant for analysis.

Extraction and Quantification of CAI-1 from Culture Supernatants via LC-MS/MS

-

Sample Collection: Grow V. cholerae to the desired cell density. Pellet the cells by centrifugation and collect the cell-free culture supernatant.

-

Concentration: Pool the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen gas[11].

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compounds[11].

CAI-1 Bioactivity Measurement using a Bioluminescence Reporter Assay

-

Assay Preparation: Dilute the overnight culture 1:5000 in fresh medium[11].

-

Incubation: Add the diluted reporter strain to each well. Incubate the plate at 30°C with shaking for a defined period (e.g., 6 hours)[5][11].

-

Measurement: Measure the luminescence (as a proxy for lux expression) and optical density at 600 nm (OD600) using a plate reader.

-

Data Analysis: Normalize the luminescence signal to cell density (Luminescence/OD600) to get Relative Light Units (RLU). Plot the RLU against the autoinducer concentration to generate a dose-response curve and determine the EC50 value[11].

Conclusion

References

- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbio.princeton.edu [molbio.princeton.edu]

- 7. Regulatory Networks Controlling Vibrio cholerae Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the cqsA Gene and CAI-1 Synthesis in Vibrio cholerae

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CqsA Enzyme: A Pyridoxal Phosphate-Dependent Acyl-CoA Transferase

The Two-Step Biosynthesis of CAI-1

Quantitative Data

The enzymatic activity of CqsA has been characterized, and its kinetic parameters have been compared to its closest structural homolog, AONS.

| Enzyme | Substrate(s) | KM | kcat (s-1) |

|---|---|---|---|

| CqsA | (S)-2-aminobutyrate | 5.3 mM | 0.024 |

| Decanoyl-CoA | 19 µM | ||

| AONS | L-alanine | 0.5 mM | 0.06 |

| | Pimeloyl-CoA | 25 µM | |

Table 2: CqsA Structural and Bioactivity Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal Structure Resolution | 1.8 Å | [4] |

| Quaternary Structure | Homodimer | [4] |

| Amino-CAI-1 EC50 | ~1.0 - 1.5 µM | [1] |

The CAI-1 Quorum Sensing Signaling Pathway

Experimental Protocols

1. CqsA Protein Expression and Purification This protocol is essential for obtaining pure CqsA for in vitro assays and structural studies.[9][10]

-

Cloning: The cqsA gene is cloned into an expression vector (e.g., pET series) typically with an N-terminal polyhistidine (His)-tag to facilitate purification.

-

Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a log-phase culture, followed by incubation at a reduced temperature (e.g., 16-20°C) overnight to improve protein solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic acid) affinity column. After washing with a buffer containing a low concentration of imidazole, the His-tagged CqsA is eluted with a high-concentration imidazole buffer.

-

Further Purification (Optional): For high-purity applications like crystallography, a subsequent size-exclusion chromatography step is often employed to remove aggregates and other contaminants.

2. CqsA In Vitro Activity and Kinetic Analysis This assay quantifies the enzymatic activity of purified CqsA.[11]

-

Reaction Mixture: A typical reaction contains purified CqsA enzyme, the PLP cofactor, substrates (S)-2-aminobutyrate and decanoyl-CoA) in a suitable reaction buffer (e.g., HEPES or Tris-based buffer).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Kinetic Parameter Determination: To determine KM and kcat, initial reaction velocities are measured across a range of substrate concentrations while keeping the other substrate saturated. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[12]

3. CAI-1 Detection via Bioluminescence Reporter Assay This bioassay is a highly sensitive method to detect and quantify CAI-1 or its active analogs from biological samples.[5][13][14][15]

-

Assay Procedure:

-

The reporter strain is grown to a low cell density.

-

Aliquots of the cell culture are mixed with serial dilutions of the test sample (e.g., purified CqsA reaction products, cell-free culture supernatants, or synthetic compounds).

-

The mixtures are incubated for a set period to allow for the induction of the lux operon.

-

Luminescence is measured using a luminometer.

-

4. Site-Directed Mutagenesis of CqsA This technique is used to probe the function of specific amino acid residues within the enzyme, such as those in the active site or substrate-binding pocket.[16][17][18][19][20]

-

Primer Design: Mutagenic oligonucleotide primers are designed. These primers are complementary to the target DNA sequence in the cqsA expression plasmid but contain the desired mismatch to introduce a specific amino acid substitution.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase with the cqsA plasmid as the template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmids intact.

-

Transformation and Verification: The DpnI-treated DNA is transformed into competent E. coli. Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein can then be expressed and assayed for changes in activity.

Relevance to Drug Development

The central role of quorum sensing in controlling V. cholerae virulence makes it an attractive target for the development of novel antimicrobial therapies. Disrupting QS signaling can disarm the pathogen without killing it, which may reduce the selective pressure for developing resistance.

Conclusion

References

- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. news-medical.net [news-medical.net]

- 7. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Figure 2, The V. cholerae CqsS/CAI-1 Quorum Sensing Phosphorelay system - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. promega.com [promega.com]

- 14. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]

- 15. m.youtube.com [m.youtube.com]

- 16. assaygenie.com [assaygenie.com]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

- 18. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 19. neb.com [neb.com]

- 20. static.igem.org [static.igem.org]

- 21. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The CqsS Receptor: A Technical Guide to the Core of Cholera Autoinducer 1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction to CqsS and Quorum Sensing in Vibrio cholerae

The CqsS Signaling Pathway

Low Cell Density (Kinase State)

High Cell Density (Phosphatase State)

Quantitative Data: CqsS-Ligand Interactions

| Ligand | EC50 (nM) | Maximum Response (%) | Reference |

| (S)-CAI-1 | 38 | 100 | [3] |

| (R)-CAI-1 | - | - | [4] |

| Ea-CAI-1 | 4.2 | 100 | [10] |

| C8-CAI-1 | >1000 | - | [5] |

| (S)-C8-ester-CAI-1 | 24 | 106 | [3] |

| (R)-C8-ester-CAI-1 | 680 | 100 | [3] |

| 2-(E)-ester-CAI-1 | - | - | [3] |

| 3-acyl pyrrole analog 18 | 4.2 | 100 | [10] |

| 2-acyl pyrrole analog 17 | >5000 | <20 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CqsS receptor and its signaling pathway.

Protein Expression and Purification

This protocol is adapted from general methods for purifying His-tagged membrane proteins from E. coli.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with a CqsS expression vector (with an N- or C-terminal His-tag).

-

Luria-Bertani (LB) broth supplemented with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM (n-Dodecyl β-D-maltoside) or other suitable detergent, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 250 mM imidazole.

-

Ni-NTA agarose resin.

-

Sonciator.

-

Ultracentrifuge.

Procedure:

-

Inoculate a 1 L culture of LB broth with a single colony of the CqsS-expressing E. coli strain and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

-

Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet cell debris. The supernatant contains the solubilized membrane proteins.

-

Add the clarified lysate to 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rotation for 1-2 hours at 4°C.

-

Load the lysate-resin slurry onto a chromatography column.

-

Wash the column with 20 column volumes of Wash Buffer.

-

Elute the CqsS protein with 5-10 column volumes of Elution Buffer, collecting 1 mL fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing purified CqsS.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).

This protocol follows standard procedures for purifying His-tagged soluble proteins.

Materials:

-

E. coli strain (e.g., BL21(DE3)) transformed with a LuxU or LuxO expression vector.

-

LB broth with appropriate antibiotics.

-

IPTG.

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA agarose resin.

-

Sonicator.

Procedure:

-

Follow steps 1-3 from the CqsS purification protocol for cell growth, induction, and harvesting.

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a column containing equilibrated Ni-NTA agarose resin.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the protein with 5-10 column volumes of Elution Buffer.

-

Analyze fractions by SDS-PAGE and pool pure fractions.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

In Vitro CqsS Kinase Assay

This protocol is for a radioactive kinase assay to measure the autophosphorylation of CqsS and phosphotransfer to LuxU and LuxO.

Materials:

-

Purified CqsS, LuxU, and LuxO proteins.

-

Kinase Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

[γ-32P]ATP (10 mCi/mL).

-

Cold ATP (10 mM stock).

-

Stop Solution: 4X SDS-PAGE loading buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager.

Procedure:

-

Set up the kinase reaction in a total volume of 20 µL. In a microcentrifuge tube, combine:

-

2 µL of 10X Kinase Buffer.

-

1 µM purified CqsS.

-

(Optional) 5 µM purified LuxU and/or 5 µM purified LuxO for phosphotransfer experiments.

-

Nuclease-free water to bring the volume to 18 µL.

-

-

Pre-incubate the reaction mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding 2 µL of a mix of cold ATP (final concentration 100 µM) and [γ-32P]ATP (final activity ~1 µCi per reaction).

-

Incubate the reaction at 30°C. For a time-course experiment, take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction by adding 7 µL of Stop Solution to the aliquot.

-

Heat the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the radiolabeled proteins using a phosphorimager and quantify the band intensities.

Bioluminescence Reporter Assay

Materials:

-

V. cholerae reporter strain (e.g., a strain lacking cqsA and containing a plasmid with the luxCDABE operon under the control of a quorum-sensing regulated promoter).

-

LB broth.

-

96-well microtiter plates (white, clear bottom for OD readings).

-

Luminometer and a microplate reader for OD600 measurements.

Procedure:

-

Grow an overnight culture of the V. cholerae reporter strain in LB broth at 30°C.

-

The next day, dilute the overnight culture 1:100 into fresh LB broth.

-

Add 100 µL of the diluted reporter strain to each well of the 96-well plate.

-

Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

-

Measure the bioluminescence (in Relative Light Units, RLU) using a luminometer.

-

Measure the optical density at 600 nm (OD600) to normalize for cell growth.

-

Calculate the normalized bioluminescence (RLU/OD600).

-

Plot the normalized bioluminescence against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the CqsS Signaling Network

The following diagrams, generated using the DOT language, illustrate the CqsS signaling pathway and a typical experimental workflow.

Caption: CqsS signaling pathway at low cell density.

Caption: CqsS signaling pathway at high cell density.

Caption: Workflow for a bioluminescence reporter assay.

Conclusion and Future Directions

References

- 1. youtube.com [youtube.com]

- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Performing a Small-Scale Expression Screening of Histidine-Tagged Membrane Proteins from E. coli Lysates [sigmaaldrich.com]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Luminescence-Based Serum Bactericidal Assay for Vibrio cholerae Reduces Assay Variation, Is Time- and Cost-Effective, and Directly Measures Continuous Titer Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Potent, Chemically Stable Quorum Sensing Agonists for Vibrio Cholerae - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Cholera Autoinducer-1: A Technical Overview

CAI-1 Biosynthesis

The CqsS-CAI-1 Signaling Cascade

Low Cell Density (LCD) State: Kinase Activity

High Cell Density (HCD) State: Phosphatase Activity

Downstream Gene Regulation

The switch between the LCD and HCD states is mediated by the Qrr sRNAs and results in a change in the master transcriptional regulators.

Quantitative Analysis of CAI-1 Activity

| Compound | EC₅₀ (µM) | Maximum Bioluminescence (%) | Reference |

| (S)-CAI-1 (native) | ~1.0 | 100 | [1][8] |

| (R)-CAI-1 | ~2.0 | ~100 | [1] |

| (S)-amino-CAI-1 | ~1.5 | ~100 | [1] |

| (R)-amino-CAI-1 | ~1.5 | ~100 | [1] |

Key Experimental Protocols

Protocol: Quantification of CAI-1 Activity using a Bioluminescence Reporter Assay

1. Reporter Strain:

2. Reagents:

-

Luria-Bertani (LB) medium.

-

Overnight culture of the reporter strain.

3. Methodology:

-

Step 1: Culture Preparation: Grow the V. cholerae MM920 reporter strain overnight in LB medium at 30°C with appropriate antibiotics.

-

Step 2: Assay Setup: Dilute the overnight culture 1:100 into fresh LB medium. Aliquot the diluted culture into a 96-well microtiter plate.

-

Step 4: Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for cell growth and reporter induction.

-

Step 5: Measurement: Measure the bioluminescence (in counts per second or relative light units) using a scintillation counter or a plate luminometer.[8] Measure the optical density at 600 nm (OD₆₀₀) to normalize for cell density.

4. Data Analysis:

-

Normalize the bioluminescence reading by the OD₆₀₀ for each well.

-

Plot the normalized bioluminescence against the log of the analog concentration.

Protocol: Mass Spectrometric Quantification of CAI-1

1. Sample Preparation:

-

Cell-free culture fluids are prepared by pelleting bacterial cells via centrifugation and filtering the supernatant.

-

The organic phase is collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with MS analysis (e.g., methanol).

2. Analysis:

-

Quantification is often achieved using liquid chromatography-mass spectrometry (LC-MS) by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a synthetic standard.[1]

Conclusion

References

- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]

- 4. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Insights into the biosynthesis of the Vibrio cholerae major autoinducer CAI-1 from the crystal structure of the PLP-dependent enzyme CqsA - University of Sussex - Figshare [sussex.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A simple mechanism for integration of quorum sensing and cAMP signalling in V. cholerae - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cholera Autoinducer-1 (CAI-1) in Vibrio cholerae Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to CAI-1 and Quorum Sensing in Vibrio cholerae

The CAI-1 Signaling Pathway

dot

References

- 1. Construction of a Vibrio splendidus Mutant Lacking the Metalloprotease Gene vsm by Use of a Novel Counterselectable Suicide Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Expression of Virulence Factors of V. cholerae After Interaction With the Human Colon Adenocarcinoma (Caco-2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A novel suicide vector and its use in construction of insertion mutations: osmoregulation of outer membrane proteins and virulence determinants in Vibrio cholerae requires toxR | Semantic Scholar [semanticscholar.org]

- 5. A novel suicide vector and its use in construction of insertion mutations: osmoregulation of outer membrane proteins and virulence determinants in Vibrio cholerae requires toxR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation and temporal expression patterns of Vibrio cholerae virulence genes during infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vibrio cholerae TolC Is Required for Expression of the ToxR Regulon - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regulation of Biofilm Formation by Cholera Autoinducer-1 (CAI-1)

Executive Summary

CAI-1 Biosynthesis and Chemical Structure

The CAI-1 Quorum Sensing Signaling Pathway

Low Cell Density (LCD) State: Biofilm Formation

-

Activation of Qrr sRNAs: Phosphorylated LuxO (LuxO~P) activates the transcription of genes encoding four small regulatory RNAs (sRNAs) known as Qrr1-4.[3][11]

-

Repression of HapR: The Qrr sRNAs destabilize the mRNA of the master HCD regulator, HapR, thereby preventing its translation.[3][11]

-

Phenotypic Outcome: In the absence of HapR, genes required for biofilm formation and virulence are expressed.[3][4][11]

High Cell Density (HCD) State: Biofilm Repression

-

Reversed Phosphate Flow: The phosphatase activity of CqsS reverses the flow of phosphate, leading to the dephosphorylation and inactivation of LuxO.[1][3][12]

-

Expression of HapR: With LuxO inactive, transcription of the qrr genes ceases. In the absence of the Qrr sRNAs, the hapR mRNA is stable and translated into the HapR protein.[3][11]

-

Phenotypic Outcome: HapR is a global transcriptional regulator that represses the expression of genes essential for biofilm formation and virulence.[4][11][12] This promotes biofilm dispersal and a motile state.

Integration with Cyclic di-GMP Signaling

The decision to form a biofilm is not controlled by QS alone. It is tightly integrated with a second key intracellular signaling network governed by the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[14][15]

-

High c-di-GMP: Promotes biofilm formation by activating the expression of genes for exopolysaccharide production and matrix proteins.[11][14][16]

-

Low c-di-GMP: Represses biofilm formation and promotes motility.[11]

-

Direct Repression: HapR binds to the promoter and directly represses the expression of the biofilm transcriptional activator, vpsT.[11][12]

-

Indirect Repression via c-di-GMP: HapR alters the expression of multiple genes encoding proteins with GGDEF (diguanylate cyclase) and/or EAL (phosphodiesterase) domains, which synthesize and degrade c-di-GMP, respectively. This action leads to a net decrease in intracellular c-di-GMP levels at high cell density.[11]

Quantitative Data Summary

Table 1: Regulation of Key Genes by CAI-1 Quorum Sensing State

| Gene/Regulator | Low Cell Density (Low CAI-1) | High Cell Density (High CAI-1) | Primary Function | Reference(s) |

|---|---|---|---|---|

| qrr1-4 | Expressed | Repressed | sRNAs that repress hapR | [3][11] |

| hapR | Repressed | Expressed | Master regulator of HCD | [3][11][12] |

| vpsT | Expressed | Repressed (by HapR) | Biofilm transcriptional activator | [11][12][17] |

| vps operons | Expressed | Repressed | Vibrio polysaccharide synthesis | [12] |

| c-di-GMP | High | Low | Second messenger promoting biofilm |[11] |

Table 2: Bioactivity of CAI-1 and Related Molecules

| Compound | EC₅₀ (μM) | Description | Reference(s) |

|---|---|---|---|

| CAI-1 | ~1.5 | Native autoinducer in V. cholerae | [4] |

| (S)-amino-CAI-1 | ~1.0 | Direct precursor of CAI-1, also active | [4] |

Key Experimental Protocols

Microtiter Plate Biofilm Formation Assay

This high-throughput method is used to quantify total biofilm biomass.[18][19]

-

Inoculation: Overnight bacterial cultures are diluted in fresh growth medium and added to the wells of a 96-well microtiter plate.

-

Incubation: The plate is incubated under static conditions for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 30-37°C) to allow biofilm formation.

-

Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

-

Staining: The remaining attached biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Solubilization: Excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.

-

Quantification: The amount of solubilized crystal violet, which is proportional to the biofilm biomass, is measured by reading the optical density (OD) at a specific wavelength (e.g., 550-595 nm) using a plate reader.

Flow Cell and Confocal Laser Scanning Microscopy (CLSM)

This method allows for the real-time, non-invasive visualization of biofilm architecture under hydrodynamic conditions.[20][21]

-

System Assembly: A flow cell system, consisting of a peristaltic pump, media reservoir, flow channels, and a waste container, is assembled and sterilized.

-

Inoculation: The flow channels, which have a transparent surface (e.g., glass coverslip), are inoculated with a bacterial culture and left under no-flow conditions for 1-2 hours to allow initial attachment.

-

Flow Initiation: A continuous flow of sterile growth medium is initiated at a controlled rate. The system is maintained at a constant temperature.

-

Imaging: At desired time points, the biofilm developing within the channels is imaged using a CLSM. If the bacterial strain is fluorescently tagged (e.g., with GFP), it can be visualized directly. Otherwise, fluorescent stains can be used.

-

Image Analysis: The CLSM captures a series of z-stack images, which are reconstructed into a 3D model of the biofilm. Software (e.g., COMSTAT, ImageJ) is used to analyze structural parameters like biomass, thickness, and surface coverage.

Quantitative Real-Time PCR (qRT-PCR)

-

Sample Collection: Bacterial cells are harvested at different growth phases (e.g., early-log for LCD, late-log/stationary for HCD).

-

RNA Extraction: Total RNA is extracted from the cell pellets using a commercial kit or a method like TRIzol extraction. The RNA quality and quantity are assessed.

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR Reaction: The qPCR is performed using the synthesized cDNA as a template, specific primers for target genes (hapR, vpsT, etc.), and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., rpoB) is used as an internal control for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels between different conditions (e.g., HCD vs. LCD).

Conclusion and Therapeutic Implications

References

- 1. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbio.princeton.edu [molbio.princeton.edu]

- 3. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. molbio.princeton.edu [molbio.princeton.edu]

- 9. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. c-di-GMP-mediated regulation of virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Biofilm Exopolysaccharide Production by Cyclic Di-Guanosine Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quorum Sensing Gene Regulation by LuxR/HapR Master Regulators in Vibrios - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview of various methods for in vitro biofilm formation: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New Technologies for Studying Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 22. Quantitative proteomics analysis reveals an important role of the transcriptional regulator UidR in the bacterial biofilm formation of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unraveling the Structure of a Key Bacterial Signal: The Elucidation of Cholera Autoinducer-1

Introduction

The Chemical Identity of CAI-1

Pathway to Structure Elucidation: A Multi-faceted Approach

Isolation and Purification

-

Workflow for the isolation and purification of CAI-1.

Spectroscopic Analysis

| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z |

| CAI-1 | C₁₃H₂₆O₂ | [M+H]⁺ | 215.2011 | 215.2011 |

| Ea-CAI-1 | C₁₃H₂₅NO | [M+H]⁺ | 212.2014 | 212.2009 |

| Amino-CAI-1 | C₁₃H₂₇NO | [M+H]⁺ | 214.2171 | 214.2171 |

| DK-CAI-1 | C₁₃H₂₄O₂ | [M+H]⁺ | 213.1855 | 213.1855 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were employed to assemble the carbon skeleton and place the functional groups.

-

¹H NMR: Provided information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Revealed the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments established connectivity between protons (COSY), directly attached protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which were essential for assembling the complete molecular structure.

Confirmation by Chemical Synthesis

The CAI-1 Biosynthetic Pathway

-

The biosynthetic pathway of CAI-1 in V. cholerae.

The CAI-1 Signaling Pathway

-

CAI-1 signaling pathway at high and low cell densities.

Experimental Protocols

Protocol: Extraction of CAI-1 from Culture Fluid

-

Culture Growth: Grow Vibrio cholerae (e.g., El Tor C6706str) in a suitable medium (e.g., tryptone broth) at 30°C with shaking to a high optical density (OD₆₀₀ of ~2.5–2.7).[1]

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the cell-free supernatant which contains the secreted autoinducers.

-

Liquid-Liquid Extraction: Perform an extraction using an equal volume of an organic solvent such as dichloromethane.[1] Mix vigorously and allow the phases to separate.

-

Concentration: Isolate the organic phase, and evaporate the solvent under reduced pressure or a stream of nitrogen.[1]

-

Reconstitution: Dissolve the dried extract in a small volume of a suitable solvent mixture (e.g., 50:50 methanol:water) for analysis by mass spectrometry or for further purification by HPLC.[1]

Protocol: Mass Spectrometry Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, often coupled with liquid chromatography (LC-MS) for separation prior to detection.

-

Sample Introduction: Inject the reconstituted extract into the LC-MS system.

-

Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI), typically in positive ion mode to generate [M+H]⁺ ions.

Protocol: Bioluminescence Bioassay for CAI-1 Activity

-

Assay Preparation: Grow the reporter strain overnight and then dilute it into fresh medium.

-

Incubation: Incubate the plate at 30°C with shaking for several hours.

-

Measurement: Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD₆₀₀) of each well using a plate reader.[7]

Conclusion

The elucidation of the chemical structure of cholera autoinducer-1, (S)-3-hydroxytridecan-4-one, was a landmark achievement in the study of bacterial communication. It was accomplished through the synergistic application of bacterial genetics, analytical chemistry, and synthetic organic chemistry. This foundational knowledge has not only illuminated the complex regulatory networks governing V. cholerae pathogenesis but has also provided a concrete molecular target for the design of novel anti-virulence therapies aimed at disrupting quorum sensing. The detailed understanding of its structure and biosynthesis continues to inform the development of potent agonists and antagonists to modulate this critical signaling pathway.

References

- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xbio-live.s3.amazonaws.com [xbio-live.s3.amazonaws.com]

- 4. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Aggregation of Vibrio cholerae by Cationic Polymers Enhances Quorum Sensing but Overrides Biofilm Dissipation in Response to Autoinduction - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Communication: An In-depth Guide to Early Studies in Vibrio cholerae Quorum Sensing

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. In the pathogenic bacterium Vibrio cholerae, the causative agent of cholera, QS plays a pivotal role in controlling virulence, biofilm formation, and motility. Early investigations into this intricate network laid the groundwork for our current understanding of cholera pathogenesis and have opened new avenues for the development of novel therapeutics. This technical guide delves into the seminal early studies that first elucidated the core components and regulatory logic of the V. cholerae quorum sensing circuits, providing a detailed overview of the key signaling pathways, quantitative data from foundational experiments, and the methodologies that enabled these discoveries.

Core Quorum Sensing Signaling Pathways

Early research identified two primary, parallel quorum-sensing systems in V. cholerae that converge to control a common regulatory cascade. These systems are distinguished by the autoinducer molecule they produce and detect.

The Central Regulatory Cascade

Both the CqsS and LuxQ sensor kinases funnel information into a central phosphorelay cascade that ultimately controls the expression of the master transcriptional regulators, AphA and HapR.

-

Low Cell Density (LCD): In the absence of high concentrations of autoinducers, CqsS and LuxQ act as kinases, autophosphorylating and subsequently transferring the phosphate group to a shared phosphotransfer protein, LuxU. Phosphorylated LuxU, in turn, phosphorylates the response regulator, LuxO.[1] LuxO~P then activates the transcription of genes encoding several small regulatory RNAs (sRNAs), known as the Quorum Regulatory RNAs (Qrr sRNAs). These Qrr sRNAs act to stabilize the mRNA of the transcriptional activator AphA and destabilize the mRNA of the transcriptional repressor HapR. The resulting high levels of AphA activate the expression of virulence factors, including cholera toxin (CT) and the toxin-coregulated pilus (TCP), as well as genes required for biofilm formation.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from seminal studies that defined the regulatory roles of the core quorum sensing components in V. cholerae.

| Experiment | Strain/Condition | Result | Reference |

| Infant Mouse Colonization | Wild-type vs. ΔluxO | Competitive Index < 10⁻⁴ | Zhu et al., 2002[1] |

| Infant Mouse Colonization | Wild-type vs. ΔhapR | Competitive Index ≈ 1 | Zhu et al., 2002[1] |

| Experiment | Strain | Phenotype | Quantitative Measurement | Reference |

| Biofilm Formation | Wild-type | Normal Biofilm | OD₅₇₀ ≈ 0.4 | Hammer & Bassler, 2003 |

| Biofilm Formation | ΔluxO (HCD-locked) | Deficient Biofilm | OD₅₇₀ ≈ 0.1 | Hammer & Bassler, 2003 |

| Biofilm Formation | ΔhapR (LCD-locked) | Enhanced Biofilm | OD₅₇₀ ≈ 1.2 | Hammer & Bassler, 2003 |

| Experiment | Strain/Condition | Fold Change in hapR-lacZ Expression (HCD vs. LCD) | Reference |

| hapR Expression | Wild-type | ~15-fold increase | Lin et al., 2005 |

| hapR Expression | ΔhapR background | No autorepression observed | Lin et al., 2005 |

Signaling Pathway and Regulatory Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and regulatory relationships discovered in early Vibrio cholerae quorum sensing research.

Caption: Signaling pathway at low cell density.

Caption: Signaling pathway at high cell density.

Experimental Protocols from Foundational Studies

The following sections provide detailed methodologies for key experiments cited in the early V. cholerae quorum sensing literature.

Infant Mouse Colonization Assay (Competition Assay)

This protocol, adapted from Zhu et al. (2002), is used to assess the in vivo fitness of V. cholerae mutants compared to the wild-type strain.

-

Bacterial Strains and Growth:

-

V. cholerae wild-type strain (e.g., C6706, engineered to be Lac⁻) and mutant strains (e.g., ΔluxO or ΔhapR, which are Lac⁺) are grown overnight in Luria-Bertany (LB) broth at 37°C.

-

-

Inoculum Preparation:

-

Overnight cultures of the wild-type and mutant strains are mixed in a 1:1 ratio.

-

The bacterial mixture is diluted in phosphate-buffered saline (PBS) to a final concentration of approximately 2 x 10⁶ colony-forming units (CFU)/mL.

-

-

Animal Inoculation:

-

Five- to six-day-old CD-1 suckling mice are used.

-

Each mouse is orally inoculated with 50 µL of the bacterial suspension (approximately 10⁵ total CFU).

-

-

Colonization and Bacterial Recovery:

-

The mice are incubated for 20 hours to allow for intestinal colonization.

-

After the incubation period, the mice are euthanized, and the small intestines are surgically removed and homogenized in PBS.

-

-

Data Analysis:

-

Serial dilutions of the intestinal homogenates are plated on LB agar containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal).

-

The plates are incubated overnight at 37°C. Wild-type (Lac⁻) colonies will appear white, while mutant (Lac⁺) colonies will appear blue.

-

The competitive index (CI) is calculated as the ratio of mutant to wild-type bacteria recovered from the intestines, divided by the ratio of mutant to wild-type bacteria in the initial inoculum. A CI of < 1 indicates a colonization defect for the mutant strain.[1]

-

Biofilm Formation Assay

This protocol, based on the methods described by Hammer and Bassler (2003), quantifies the ability of V. cholerae strains to form biofilms on an abiotic surface.

-

Bacterial Growth:

-

V. cholerae strains are grown overnight in LB broth at 37°C.

-

-

Biofilm Development:

-

Overnight cultures are diluted 1:100 into fresh LB broth in borosilicate glass tubes.

-

The tubes are incubated statically at room temperature for 24-48 hours to allow for biofilm formation at the air-liquid interface.

-

-

Quantification with Crystal Violet:

-

The planktonic culture is carefully removed from each tube by aspiration.

-

The tubes are gently washed with water to remove any remaining non-adherent bacteria.

-

The attached biofilms are stained by adding a 1% crystal violet solution to each tube and incubating for 15 minutes at room temperature.

-

The excess crystal violet is removed, and the tubes are washed thoroughly with water.

-

The bound crystal violet is solubilized by adding 30% acetic acid to each tube.

-

The absorbance of the solubilized crystal violet is measured at 570 nm (OD₅₇₀) using a spectrophotometer. The OD₅₇₀ value is directly proportional to the amount of biofilm formed.

-

β-Galactosidase Reporter Assay for Gene Expression

This method, used in studies such as Zhu et al. (2002) and Lin et al. (2005), measures promoter activity by fusing the promoter of interest to a promoterless lacZ gene.

-

Plasmid Construction:

-

The promoter region of the gene of interest (e.g., hapR) is amplified by PCR and cloned into a suitable lacZ reporter vector (e.g., pRW50).

-

The resulting plasmid is introduced into the desired V. cholerae strains.

-

-

Bacterial Culture and Sample Collection:

-

V. cholerae strains carrying the lacZ fusion plasmid are grown in LB broth at 37°C with appropriate antibiotics.

-

Samples are collected at different growth phases (e.g., low cell density - OD₆₀₀ ≈ 0.2; high cell density - OD₆₀₀ ≈ 2.0).

-

-

β-Galactosidase Assay:

-

The OD₆₀₀ of the bacterial culture is measured.

-

A known volume of the culture is permeabilized using toluene or chloroform and SDS.

-

The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added to the permeabilized cells.

-

The reaction is incubated at a constant temperature (e.g., 28°C) until a yellow color develops.

-

The reaction is stopped by adding a sodium carbonate solution.

-

The absorbance of the reaction mixture is measured at 420 nm (OD₄₂₀).

-

-

Calculation of Miller Units:

-

The β-galactosidase activity is expressed in Miller units, calculated using the following formula:

-

Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀)

-

Where:

-

t = reaction time in minutes

-

V = volume of culture used in mL

-

-

-

Conclusion

References

The CqsA/CqsS Quorum Sensing System and its Homologs in Vibrio Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the CqsA/CqsS quorum sensing (QS) system, a key cell-to-cell communication mechanism in Vibrio species. Understanding the intricacies of this signaling pathway and its variations across different Vibrio species is crucial for developing novel anti-virulence strategies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Core Concepts of the CqsA/CqsS System

This binding event triggers a dephosphorylation cascade that ultimately leads to altered gene expression.[3][6] In many Vibrio species, this signaling pathway converges on a master regulator, such as LuxR or HapR, which controls the expression of hundreds of genes.[3][7][8]

Diversity of CqsA/CqsS Homologs in Vibrio Species

While the general architecture of the CqsA/CqsS system is conserved across various Vibrio species, there is significant diversity in the specific signals produced and detected. This specificity plays a critical role in intra- and inter-species communication.

Signal Specificity: A Tale of Two Vibrios

A well-studied example of this diversity is the comparison between Vibrio cholerae and Vibrio harveyi.

This specificity is largely determined by a single amino acid residue in the CqsS receptor. In V. cholerae CqsS, a cysteine residue at position 170 (C170) confers a preference for ligands with a 10-carbon tail.[3][4][5] In V. harveyi and other Vibrio species with a preference for shorter-chain signals, this position is occupied by a phenylalanine.[3][4][5]

CqsA/CqsS Homologs in Other Vibrio and Related Species

Quantitative Data on CqsA/CqsS Homologs

The following tables summarize key quantitative data from studies on CqsA/CqsS homologs, providing a basis for comparative analysis.

Table 1: Ligand Specificity of CqsS Homologs

| Species | CqsS Homolog | Preferred Ligand | EC50 | Key Residue (Position) | Reference |

| Vibrio cholerae | CqsSVc | C10-CAI-1 | ~50 nM | Cys (170) | [9] |

| Vibrio harveyi | CqsSVh | Ea-C8-CAI-1 | ~100 nM | Phe (175) | [9] |

| Photobacterium angustum | CqsSPa | C10-CAI-1 | ~200 nM | Ser (168) | [9][18] |

Table 2: Kinetic Parameters of CqsA Homologs

| Species | CqsA Homolog | Substrate(s) | Product(s) | Reference |

| Vibrio cholerae | CqsAVc | (S)-2-aminobutyrate, Decanoyl-CoA | Amino-CAI-1 | [19] |

| Vibrio harveyi | CqsAVh | Octanoyl-CoA | Ea-C8-CAI-1 | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex signaling pathways and experimental workflows is essential for a clear understanding of the CqsA/CqsS system.

Caption: CqsA/CqsS signaling pathway in Vibrio.

Caption: Workflow for a Vibrio autoinducer bioassay.

Detailed Experimental Protocols

Protocol: Vibrio Autoinducer Bioassay

This protocol is adapted from methodologies used in the study of Vibrio quorum sensing.[1][2]

1. Preparation of Cell-Free Culture Supernatants: a. Grow the Vibrio strain of interest in an appropriate liquid medium (e.g., Luria-Bertani broth with 2% NaCl) at 30°C with shaking to the desired growth phase (typically stationary phase for maximum autoinducer accumulation). b. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. d. The sterile supernatant now contains the secreted autoinducers and can be stored at -20°C.

2. Reporter Strain Assay: a. Use a Vibrio harveyi reporter strain that is deficient in its own CAI-1 production but expresses a reporter gene (e.g., luxCDABE for bioluminescence) under the control of the CqsS-dependent quorum-sensing circuit (e.g., V. harveyi BB170). b. Grow the reporter strain overnight in an appropriate medium. c. Dilute the overnight culture (e.g., 1:5000) into fresh medium. d. In a 96-well microtiter plate, add the diluted reporter strain to wells containing serial dilutions of the cell-free culture supernatant prepared in step 1. e. Include appropriate controls: a negative control with sterile medium instead of supernatant, and a positive control with a known concentration of synthetic CAI-1. f. Incubate the plate at 30°C with shaking. g. Measure the reporter output (e.g., luminescence using a plate reader) and the optical density at 600 nm (OD600) at regular intervals.

3. Data Analysis: a. Normalize the reporter output to the cell density (e.g., Relative Light Units / OD600). b. Plot the normalized reporter output against the concentration or dilution of the supernatant to generate a dose-response curve. c. From this curve, the relative autoinducer activity can be determined.

Conclusion and Future Directions

The study of CqsA/CqsS homologs in Vibrio species has revealed a fascinating interplay of specificity and promiscuity in bacterial communication. This diversity underscores the evolutionary pressures that shape these signaling systems in different ecological niches. For researchers and drug development professionals, the CqsA/CqsS system presents a promising target for the development of novel anti-infective agents. By disrupting quorum sensing, it may be possible to attenuate bacterial virulence without exerting the strong selective pressure that leads to antibiotic resistance. Future research should focus on a broader survey of CqsA/CqsS homologs in a wider range of Vibrio species, further characterization of the enzymatic mechanisms of CqsA synthases, and the development of potent and specific inhibitors of the CqsS receptor.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbio.princeton.edu [molbio.princeton.edu]

- 5. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parallel quorum-sensing system in Vibrio cholerae prevents signal interference inside the host - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CqsA-CqsS quorum-sensing signal-receptor specificity in Photobacterium angustum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quorum sensing signal synthases enhance Vibrio parahaemolyticus swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vibrio parahaemolyticus cqsA controls production of quorum sensing signal molecule 3-hydroxyundecan-4-one and regulates colony morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CqsA-introduced quorum sensing inhibits type VI secretion system 2 through an OpaR-dependent pathway in Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iron-Fur complex suppresses the expression of components of the cyclo-(Phe-Pro)-signaling regulatory pathway in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of Vibrio vulnificus virulence by the LuxS quorum-sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CqsA-CqsS quorum-sensing signal-receptor specificity in Photobacterium angustum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Cholera Autoinducer-1: A Detailed Protocol for Chemical Synthesis and Elucidation of its Signaling Pathway

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemical Synthesis of (S)-3-hydroxytridecan-4-one (CAI-1)

Experimental Protocol: A Proposed Synthetic Route

This proposed route involves a Grignard reaction followed by oxidation and purification.

Step 1: Grignard Reaction to form 1-Nonyl-1-propanol

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromononane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then proceeds exothermically. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the nonylmagnesium bromide Grignard reagent.

-

Aldehyde Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-nonyl-1-propanol.

Step 2: Oxidation to 3-Hydroxytridecan-4-one

-

Oxidation Setup: In a round-bottom flask, dissolve the 1-nonyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Oxidant Addition: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or a Swern oxidation cocktail, portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and work up according to the chosen oxidation method. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield racemic 3-hydroxytridecan-4-one.

Step 3: Chiral Purification of (S)-3-hydroxytridecan-4-one

-

Method: The racemic mixture of 3-hydroxytridecan-4-one can be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC) or through enzymatic resolution.

-

Chiral HPLC: Utilize a chiral stationary phase column (e.g., Chiralpak) with a suitable mobile phase (e.g., hexane/isopropanol mixture) to separate the (S) and (R) enantiomers.

-

Enzymatic Resolution: Alternatively, employ a lipase-catalyzed transesterification in an organic solvent. The enzyme will selectively acylate one enantiomer, allowing for separation of the acylated and unreacted enantiomers by column chromatography. Subsequent deacylation will yield the desired (S)-enantiomer.

Quantitative Data

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| 1 | 1-Nonyl-1-propanol | 1-Bromononane, Propanal | Mg, Diethyl Ether | 70-85 | >95 |

| 2 | 3-Hydroxytridecan-4-one | 1-Nonyl-1-propanol | PCC or Swern Reagents | 60-80 | >95 |

| 3 | (S)-3-hydroxytridecan-4-one | Racemic 3-hydroxytridecan-4-one | Chiral HPLC or Lipase | 35-45 (from racemate) | >99 (e.e.) |

Note: Yields are indicative and can vary based on reaction scale and optimization.

CAI-1 Signaling Pathway in Vibrio cholerae

Signaling Pathway Diagram

Experimental Workflow for Synthesis

Conclusion

References

- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. molbio.princeton.edu [molbio.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]

Application Note: Asymmetric Synthesis of (S)-3-hydroxytridecan-4-one

Abstract

Introduction

The enantioselective synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry, providing access to chiral building blocks for a wide array of natural products and pharmaceuticals.[3] (S)-3-hydroxytridecan-4-one is a long-chain α-hydroxy ketone that plays a crucial role in the regulation of virulence and biofilm formation in Vibrio cholerae.[1][2] The development of a robust and scalable synthetic route to this molecule is therefore of high importance for researchers in chemical biology and drug discovery.

Several methods have been developed for the asymmetric synthesis of α-hydroxy ketones, including biocatalytic approaches and various chemical strategies. Among the chemical methods, the proline-catalyzed asymmetric aldol reaction has emerged as a powerful and versatile tool.[4][5][6][7] This approach offers the advantage of using a simple, non-toxic, and readily available amino acid as a catalyst to control the stereochemical outcome of the reaction.

This application note details a proposed synthetic protocol for (S)-3-hydroxytridecan-4-one based on an (S)-proline-catalyzed asymmetric aldol reaction between propanal and decanal. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.

Workflow for the Synthesis of (S)-3-hydroxytridecan-4-one

Caption: Workflow for the asymmetric synthesis of (S)-3-hydroxytridecan-4-one.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. (S)-proline, propanal, and decanal are commercially available. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reaction.

Synthesis of (S)-3-hydroxytridecan-4-one

This protocol is based on established principles of proline-catalyzed asymmetric aldol reactions.

Reaction Scheme:

Caption: Asymmetric aldol reaction for the synthesis of (S)-3-hydroxytridecan-4-one.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.2 mmol, 23 mg).

-

Add the chosen solvent (e.g., DMSO, 2 mL) and stir until the proline is dissolved.

-

Add propanal (1.0 mmol, 58 mg, 72 µL).

-

Cool the reaction mixture to the desired temperature (e.g., 4 °C).

-

Slowly add decanal (0.5 mmol, 78 mg, 93 µL) to the reaction mixture.

-